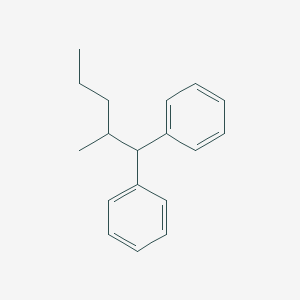
1,1'-(2-Methylpentane-1,1-diyl)dibenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(2-Methylpentane-1,1-diyl)dibenzene is an organic compound with the molecular formula C18H22 It is a derivative of dibenzene, where the central carbon atom is substituted with a 2-methylpentane group
准备方法
The synthesis of 1,1’-(2-Methylpentane-1,1-diyl)dibenzene typically involves the reaction of benzene with 2-methylpentane derivatives under specific conditions. One common method involves Friedel-Crafts alkylation, where benzene reacts with 2-methylpentane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require anhydrous environments and controlled temperatures to ensure the desired product is obtained .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.
化学反应分析
1,1’-(2-Methylpentane-1,1-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation process typically leads to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often result in the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions are common for this compound. Halogenation, nitration, and sulfonation can be achieved using reagents such as chlorine (Cl2), nitric acid (HNO3), and sulfuric acid (H2SO4), respectively.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation typically results in the formation of halogenated derivatives, while nitration produces nitro compounds.
科学研究应用
1,1’-(2-Methylpentane-1,1-diyl)dibenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound’s derivatives are studied for their potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism by which 1,1’-(2-Methylpentane-1,1-diyl)dibenzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but they often include signal transduction mechanisms that lead to changes in cellular functions.
相似化合物的比较
1,1’-(2-Methylpentane-1,1-diyl)dibenzene can be compared with other similar compounds, such as:
属性
CAS 编号 |
824401-02-7 |
|---|---|
分子式 |
C18H22 |
分子量 |
238.4 g/mol |
IUPAC 名称 |
(2-methyl-1-phenylpentyl)benzene |
InChI |
InChI=1S/C18H22/c1-3-10-15(2)18(16-11-6-4-7-12-16)17-13-8-5-9-14-17/h4-9,11-15,18H,3,10H2,1-2H3 |
InChI 键 |
UHXCYTXAFBUXAZ-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)C(C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3,5-Dibromo-4-(4-hydroxy-3,5-dimethylphenoxy)phenyl]acetic acid](/img/structure/B14228966.png)
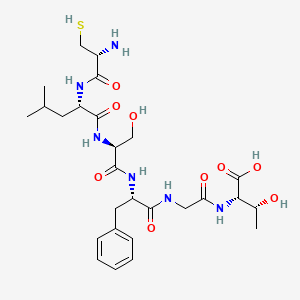

![4-Hydroxy-5-methoxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14228985.png)
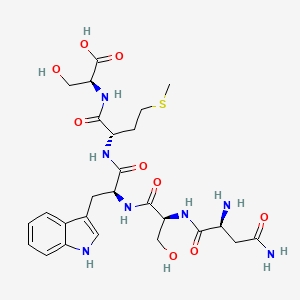
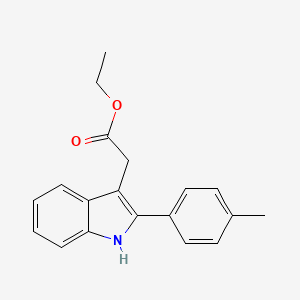
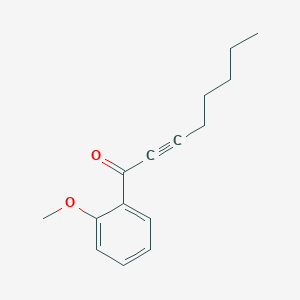
![4-[(4-Methylacridin-9-YL)amino]-N-(1,3-thiazol-2-YL)benzene-1-sulfonamide](/img/structure/B14229008.png)

![5-({[5-(4-Hydroxyphenyl)pyridin-3-yl]amino}methyl)-2-methoxyphenol](/img/structure/B14229033.png)
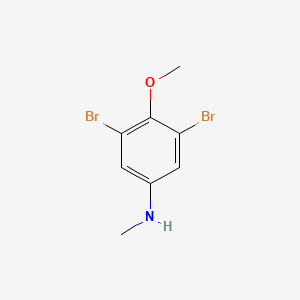
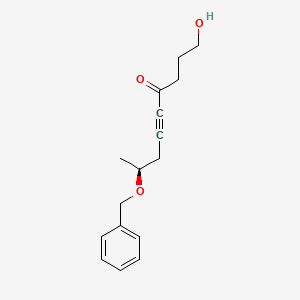
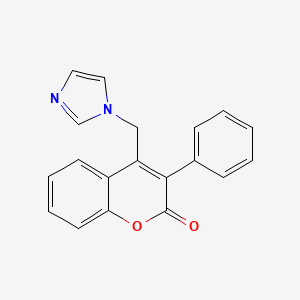
![Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14229049.png)
